molecular formula C21H19N3O3 B3016620 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone CAS No. 921800-63-7

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone

Cat. No. B3016620
CAS RN: 921800-63-7
M. Wt: 361.401
InChI Key: HOJAPIKPFPRRFL-UHFFFAOYSA-N
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Description

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone, also known as EMIQ, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. EMIQ belongs to the class of indole-based compounds and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

  • A study conducted by Nagarapu & Pingili (2014) synthesized various derivatives of this compound and found them to exhibit significant antibacterial and antifungal activities.
  • Malhotra et al. (2013) reported similar findings, with some derivatives showing potent antimicrobial properties as well as significant hydrogen peroxide scavenging activity, indicating their antioxidant potential.
  • The antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides, including derivatives of the compound , showed enhanced activity against certain bacterial strains according to Fuloria et al. (2009).

Anticancer and Antituberculosis Properties

  • Verma et al. (2019) synthesized Schiff base indole derivatives bearing 1,3,4-oxadiazole and found some compounds to be active against Mycobacterium tuberculosis and various cancer cell lines.

HIV-1 Replication Inhibition

  • A study by Che et al. (2015) identified N-arylsulfonyl derivatives of the compound as effective inhibitors of HIV-1 replication.

Enzyme Inhibition

  • Compounds derived from the 1,3,4-oxadiazole moiety have been shown to inhibit urease enzyme effectively, as demonstrated by Nazir et al. (2018).

Corrosion Inhibition

  • Ammal et al. (2018) explored the use of 1,3,4-oxadiazole derivatives for corrosion inhibition in mild steel, indicating its potential in industrial applications.

properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-20-22-23-21(27-20)18-12-15-6-4-5-7-17(15)24(18)13-19(25)14-8-10-16(26-2)11-9-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJAPIKPFPRRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone

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